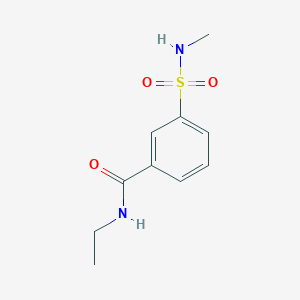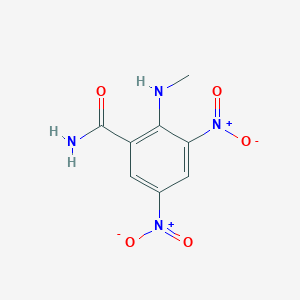
4-Amino-2-bromo-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-bromo-6-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of methylphenol, featuring an amino group at the fourth position, a bromine atom at the second position, and a hydroxyl group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-6-methylphenol typically involves the bromination of 4-amino-6-methylphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. The process may involve the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to optimize yield and purity. The reaction conditions are carefully monitored to prevent over-bromination and to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-bromo-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-amino-6-methylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-amino-6-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-bromo-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-bromo-6-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing its biological activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Amino-4-bromophenol: Similar structure but lacks the methyl group at the sixth position.
4-Amino-2-bromo-6-chlorophenol: Similar structure with a chlorine atom instead of a methyl group.
4-Amino-2-bromo-6-ethylphenol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 4-Amino-2-bromo-6-methylphenol is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. The combination of amino, bromine, and hydroxyl groups provides a versatile platform for various chemical modifications and applications.
Propiedades
IUPAC Name |
4-amino-2-bromo-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWSPJSJQAVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)






![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2726729.png)

![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)
